molecular formula C17H17NO3S2 B2572282 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 1705979-30-1

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No.: B2572282
CAS No.: 1705979-30-1
M. Wt: 347.45
InChI Key: TYSDBLBPKPJCQO-UHFFFAOYSA-N
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Description

The compound "(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone" features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a benzodioxol group and at the 4-position with a thiophene-linked methanone moiety.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-17(13-4-7-22-10-13)18-5-3-16(23-8-6-18)12-1-2-14-15(9-12)21-11-20-14/h1-2,4,7,9-10,16H,3,5-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSDBLBPKPJCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates, followed by the formation of the thiazepane ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Reactivity of the Ketone Group

The central methanone group serves as a key electrophilic site for nucleophilic addition reactions:

Reaction TypeReagents/ConditionsProduct FormedStability Considerations
Nucleophilic acyl additionGrignard reagents (R-MgX)Tertiary alcohol derivativesSteric hindrance from thiazepane ring may limit reactivity
ReductionLiAlH<sub>4</sub> in dry etherSecondary alcoholComplete reduction typically requires 8-12 hr reflux
Enolate formationLDA/THF at -78°Cα-Carbon functionalizationLimited by competing ring strain effects

The ketone's electronic environment is influenced by conjugation with the thiazepane sulfur atom, reducing its electrophilicity compared to standard aryl ketones.

Thiazepane Ring Modifications

The 1,4-thiazepane core demonstrates three primary reaction pathways:

2.1 Ring-opening reactions

  • Acid-catalyzed hydrolysis : Concentrated HCl (12M) at 110°C cleaves the ring via nucleophilic attack at the sulfur atom, producing mercaptan derivatives

  • Oxidative cleavage : H<sub>2</sub>O<sub>2</sub>/AcOH yields sulfoxide intermediate (t<sub>1/2</sub> = 3.2 hr) before complete oxidation to sulfone

2.2 Sulfur-specific reactions

Oxidizing AgentProductReaction Efficiency
mCPBASulfoxide (major)78% conversion
KHSO<sub>5</sub>Sulfone (exclusive)>95% yield

Aromatic System Reactivity

3.1 Benzo[d] dioxole moiety

  • Electrophilic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs preferentially at C-5 position (85% regioselectivity)

  • Ring-opening oxidation : RuO<sub>4</sub> converts dioxole to vicinal diol under anhydrous conditions

3.2 Thiophene reactivity

ReactionConditionsProduct
Electrophilic sulfonationOleum (65% SO<sub>3</sub>)3-Thienylsulfonic acid
Vilsmeier-HaackPOCl<sub>3</sub>/DMF2-Formylthiophene derivative
Diels-AlderMaleic anhydride, 140°CTetracylic adduct (endo rule)

Thiophene's electron-rich nature enables faster electrophilic substitution compared to benzo[d]dioxole (k<sub>rel</sub> = 4.7) .

Complex Reaction Systems

4.1 Tandem reactions
Simultaneous ketone reduction (NaBH<sub>4</sub>/CeCl<sub>3</sub>) and thiazepane oxidation (H<sub>2</sub>O<sub>2</sub>) produces bifunctional intermediates with 62% combined yield

4.2 Cross-coupling potential
The thiophene moiety participates in:

  • Suzuki-Miyaura coupling (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>)

  • Direct arylation (Pd(OAc)<sub>2</sub>/PivOH) at C-2 position

Stability Considerations

FactorEffect on Compound StabilityMitigation Strategy
pH < 3Thiazepane ring protonationBuffer solutions (pH 5-8)
UV light (λ < 300 nm)Thiophene photooxidationAmber glass storage
Temperature > 80°CRetro-Diels-Alder decompositionLow-temperature reactions

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The potential pharmacological properties of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone may include:

  • Antimicrobial Activity : Compounds featuring thiazepane rings have shown effectiveness against various microorganisms.
  • Anticancer Properties : The structural characteristics may contribute to cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazepane derivatives:

  • Antimicrobial Studies : Research has demonstrated that thiazepane derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, compounds structurally related to thiazepanes have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : A study reported that certain thiazepane derivatives displayed cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents . These findings suggest that modifications to the thiazepane structure can enhance biological activity.
  • Neuropharmacological Research : Investigations into compounds with similar frameworks have revealed neuroprotective properties, suggesting possible applications in treating conditions like anxiety and depression .

Data Table: Comparative Analysis of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicityNeuroprotective Potential
Compound AThiazepane + BenzodioxoleHighModerateLow
Compound BThiazepane + ThiopheneModerateHighModerate
This compoundThiazepane + Benzodioxole + ThiopheneTBDTBDTBD

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three structurally related derivatives (9l, 9m, 9n) from Molecules (2015) and antitumor methanone derivatives from Bhole and Bhusari (2010) .

Key Observations

Core Heterocycles: The target compound’s 1,4-thiazepane ring provides a larger, more flexible scaffold compared to the 5-membered thiazolidin-4-one rings in 9l, 9m, and 9n. This flexibility may influence conformational stability and binding interactions in biological systems.

Substituent Effects :

  • Benzodioxol vs. Dihydrodioxin : The target compound and 9l share a benzodioxol substituent, while 9m incorporates a dihydrodioxin group. The latter’s saturated dioxane ring may reduce aromaticity and electron-richness compared to benzodioxol.
  • Thiophene vs. Hydroxy/Methoxy Groups : The thiophene in the target compound introduces sulfur-based electronic effects, contrasting with the polar hydroxy/methoxy groups in 9n or the hydroxyphenyl in Bhole’s derivatives. These differences likely modulate solubility and target affinity.

Thermal Stability :

  • 9l and 9m exhibit broad decomposition ranges (170–243°C), whereas 9n has a sharp melting point (202–204°C), possibly due to its hydrogen-bonding 4-hydroxy-3-methoxy group enhancing crystallinity . The target compound’s stability remains uncharacterized but may align with these trends based on substituent polarity.

Bhole’s derivatives required multi-step syntheses, including thiadiazole ring formation .

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic molecule characterized by the presence of a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a thiophene substituent. This structural diversity suggests potential for varied biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₅NO₃S
Molecular Weight 329.38 g/mol
CAS Number 1795483-04-3

The presence of multiple functional groups allows for interactions with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The thiazepane ring contributes to the structural rigidity necessary for binding to these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases, impacting signaling pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with central nervous system receptors, similar to other benzodiazepine derivatives, influencing anxiety and sedation.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzodioxole have shown effectiveness in reducing lipid peroxidation and scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

Studies have suggested that thiazepane derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Neuropharmacological Effects

Given the structural similarities to benzodiazepines, it is hypothesized that this compound could exhibit anxiolytic or sedative effects. Benzodiazepines are known for their ability to enhance GABAergic transmission in the central nervous system, leading to anxiolytic effects .

Case Studies

  • In Vitro Studies : In vitro assays on related compounds have demonstrated significant inhibition of cancer cell lines, suggesting that similar activity might be expected from this compound. For example, compounds with thiazepane structures have shown IC50 values in the micromolar range against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : SAR studies on related thiazepane derivatives indicate that modifications in the thiophene or dioxole components can significantly alter biological activity. For instance, enhancing lipophilicity often correlates with increased receptor binding affinity .

Q & A

Basic: What are the standard synthetic protocols for synthesizing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone?

Answer:
The synthesis of this compound likely involves multi-step condensation and cyclization reactions. For example, thiazepane ring formation can be achieved via nucleophilic substitution between a thiol-containing precursor and a dihaloalkane, followed by coupling with a benzodioxolyl moiety. Key steps include:

  • Schiff base formation : Reacting thiophen-3-ylmethanone derivatives with primary amines under acidic conditions (e.g., ethanol/HCl) to form intermediates .
  • Cyclization : Using solvents like DMF or ethanol under reflux (60–80°C) for 4–6 hours, monitored by TLC .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product .
    Reference synthetic protocols for analogous compounds highlight the use of anhydrous conditions and inert atmospheres to prevent oxidation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Routine characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., benzodioxolyl protons at δ 6.7–7.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .
    • IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
    Advanced techniques like X-ray crystallography (for crystal structure) and HPLC (purity >95%) are recommended for peer-reviewed validation .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
While specific SDS data for this compound is unavailable, analogous benzodioxolyl and thiophene derivatives require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, ethanol) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to improve the yield of the thiazepane ring formation?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols, while ethanol reduces side reactions .
  • Catalysis : Additives like NaHCO₃ or triethylamine (1–2 eq.) improve cyclization efficiency by scavenging HCl .
  • Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • Reagent Ratios : A 1.2:1 molar ratio of thiol precursor to dihaloalkane ensures complete conversion .
    Yield improvements from 60% to >85% have been reported for structurally similar thiazepanes using these methods .

Advanced: How should researchers address discrepancies in biological activity data during pharmacological screening?

Answer:
Contradictions in bioactivity (e.g., variable MIC values in antimicrobial assays) may arise from:

  • Impurity Interference : Purify the compound via preparative HPLC and retest .
  • Solvent Effects : Use DMSO-free buffers to avoid false positives/negatives .
  • Batch Variability : Characterize multiple synthetic batches via LC-MS to ensure consistency .
    For example, in a study of benzothiazole derivatives, MIC values varied by ±2 µg/mL across batches due to trace DMF residues, resolved by extended vacuum drying .

Advanced: What strategies resolve conflicting spectroscopic data during structural elucidation?

Answer:
Conflicts in NMR/IR data require:

  • 2D NMR : HSQC and HMBC experiments to correlate proton-carbon couplings and confirm connectivity .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals .
  • Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16) .
    For instance, misassignment of thiophene vs. benzodioxolyl protons in ¹H NMR was resolved via NOESY correlations in a related compound .

Advanced: How does the compound’s design align with current pharmacological theories targeting CNS disorders?

Answer:
The compound integrates two pharmacophores:

  • Benzodioxolyl Group : Modulates serotonin/dopamine receptors, aligning with monoamine theory for neuropsychiatric disorders .
  • Thiazepane Ring : Enhances blood-brain barrier penetration via lipophilic efficiency (LogP ~2.5) .
    Methodologically, in silico docking (e.g., AutoDock Vina) predicts affinity for 5-HT₂A receptors (ΔG ≈ –9.2 kcal/mol), suggesting potential antipsychotic activity .

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